Cytotoxicity Profile: 7-Methylpurine Derivatives vs. Dialkyl Analogs
In a comparative study of 7-methylpurine derivatives versus 7,9-dialkyl analogs, the EC50 values for inhibition of Chlorella vulgaris growth were determined. While the specific EC50 for 7-Methyl-6,7-dihydro-1H-purine was not individually reported, the class of 7-methylpurines exhibited EC50 values ranging from 10 to 50 µM, whereas the 7,9-dialkyl analogs showed EC50 values generally >100 µM, indicating a 2- to 10-fold higher potency for the 7-methylated series [1].
| Evidence Dimension | Cytotoxicity (EC50) |
|---|---|
| Target Compound Data | Not individually specified; class range 10-50 µM |
| Comparator Or Baseline | 7,9-Dialkylpurines: EC50 >100 µM |
| Quantified Difference | 2- to 10-fold greater potency |
| Conditions | Chlorella vulgaris growth inhibition assay, 72h exposure |
Why This Matters
This differential potency guides selection when cytotoxicity is a critical endpoint in preliminary SAR screening.
- [1] Kowalska, A., & Sochacka, J. (2003). Synthesis, physicochemical properties and biological activity of 2,6-disubstituted 7-methylpurines and the 7,9-dialkyl analogues. Acta Poloniae Pharmaceutica, 60(2), 144-147. View Source
